molecular formula C15H10ClN3O3S B2512169 7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105197-94-1

7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2512169
CAS No.: 1105197-94-1
M. Wt: 347.77
InChI Key: DMRSCHKSHPBCLX-UHFFFAOYSA-N
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Description

"7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one" is a multifaceted compound featuring a complex chemical structure. Known for its unique combination of functional groups, this compound finds its application in various scientific research fields due to its potential biological and chemical activities.

Scientific Research Applications

Chemistry

The compound serves as a starting material for the synthesis of diverse derivatives, exploring new reactivity patterns and creating novel materials with specific properties.

Biology

In biological research, this compound's unique structure makes it a candidate for investigating enzyme interactions and metabolic pathways, potentially leading to new biotechnological applications.

Medicine

The biological activities of the compound's derivatives are of interest in drug development, particularly in fields such as oncology, antimicrobial research, and neurology.

Industry

In the industrial sector, this compound finds applications in the development of specialty chemicals, agrochemicals, and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one" often involves multi-step reactions:

  • Formation of the oxadiazole ring: This typically involves the cyclization of a suitable precursor, such as a hydrazide with a carboxylic acid derivative.

  • Incorporation of the thiophene group: This step involves coupling reactions, like the Suzuki-Miyaura or Stille coupling, to attach the thiophen-2-yl group.

  • Construction of the benzoxazine framework: This requires the condensation of an appropriate amino phenol with a chloroacetyl derivative.

Industrial Production Methods

Industrial production may streamline these synthetic routes to enhance yield and scalability:

  • Batch processing: is employed for precision and control over reaction conditions.

  • Continuous flow reactors: can be used to improve reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation at the thiophene ring, introducing sulfoxide or sulfone functionalities.

  • Reduction: Reduction reactions could target the oxadiazole ring or the benzoxazine core, potentially altering biological activity.

  • Substitution: Electrophilic and nucleophilic substitutions are feasible, particularly at the chloro and oxadiazole positions.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

  • Reduction: Employing agents like lithium aluminium hydride or sodium borohydride.

  • Substitution: Utilizing reagents like sodium methoxide or halogenated compounds under controlled temperatures.

Major Products

  • Sulfoxides and sulfones: from oxidation.

  • Reduced benzoxazine derivatives: from reduction.

  • Substituted oxadiazole derivatives: from substitution reactions.

Mechanism of Action

The compound’s mechanism of action is closely tied to its functional groups:

  • Interaction with biological targets: The oxadiazole ring may engage in hydrogen bonding and dipole interactions with proteins.

  • Pathways involved: The thiophene group can participate in π-π stacking and electron-rich interactions, influencing binding affinities and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one

  • 4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

  • 7-chloro-4-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Highlighting Uniqueness

Compared to these similar compounds, "7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one" uniquely combines the chloro, oxadiazole, and thiophene groups, offering distinct reactivity patterns and biological activities. This makes it a valuable tool for diverse scientific explorations.

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Properties

IUPAC Name

7-chloro-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c16-9-3-4-10-11(6-9)21-8-14(20)19(10)7-13-17-15(18-22-13)12-2-1-5-23-12/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRSCHKSHPBCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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